molecular formula C9H9N3 B1472808 4-Methyl-1,5-naphthyridin-2-amine CAS No. 1820640-43-4

4-Methyl-1,5-naphthyridin-2-amine

Cat. No. B1472808
M. Wt: 159.19 g/mol
InChI Key: SXHWPJIVPMKZBW-UHFFFAOYSA-N
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Description

4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 4-methyl-1,5-naphthyridin-2-amine . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,5-naphthyridin-2-amine consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines, including 4-Methyl-1,5-naphthyridin-2-amine, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .


Physical And Chemical Properties Analysis

4-Methyl-1,5-naphthyridin-2-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are used in synthetic organic chemistry and have versatile applications . Here are some general applications of 1,5-naphthyridines:

  • Medicinal Chemistry : 1,5-Naphthyridines are known to exhibit a wide range of biological activities. For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .
  • Synthetic Organic Chemistry : 1,5-Naphthyridines are used in various synthetic protocols for the construction of heterocyclic compounds. Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
  • Metal Complexes Formation : 1,5-Naphthyridines are used as ligands for the formation of metal complexes .

Future Directions

The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .

properties

IUPAC Name

4-methyl-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWPJIVPMKZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,5-naphthyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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